2'-Bromo-5'-chloro-2,2,2-trifluoroacetophenone 2'-Bromo-5'-chloro-2,2,2-trifluoroacetophenone
Brand Name: Vulcanchem
CAS No.:
VCID: VC17239130
InChI: InChI=1S/C8H3BrClF3O/c9-6-2-1-4(10)3-5(6)7(14)8(11,12)13/h1-3H
SMILES:
Molecular Formula: C8H3BrClF3O
Molecular Weight: 287.46 g/mol

2'-Bromo-5'-chloro-2,2,2-trifluoroacetophenone

CAS No.:

Cat. No.: VC17239130

Molecular Formula: C8H3BrClF3O

Molecular Weight: 287.46 g/mol

* For research use only. Not for human or veterinary use.

2'-Bromo-5'-chloro-2,2,2-trifluoroacetophenone -

Specification

Molecular Formula C8H3BrClF3O
Molecular Weight 287.46 g/mol
IUPAC Name 1-(2-bromo-5-chlorophenyl)-2,2,2-trifluoroethanone
Standard InChI InChI=1S/C8H3BrClF3O/c9-6-2-1-4(10)3-5(6)7(14)8(11,12)13/h1-3H
Standard InChI Key VEUFYHFPYCXIOR-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1Cl)C(=O)C(F)(F)F)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-(2-bromo-5-chlorophenyl)-2,2,2-trifluoroethanone, reflects its core structure: a phenyl ring with bromine at the ortho-position (C2), chlorine at the para-position (C5), and a trifluoroacetyl group (-COCF₃) at the C1 position. The molecular formula is C₈H₃BrClF₃O, with a planar geometry stabilized by π-conjugation across the aromatic ring and ketone group. X-ray crystallography data, though unavailable for this specific compound, suggest analogous trifluoroacetophenones adopt a distorted trigonal planar configuration around the carbonyl carbon .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight287.46 g/mol
Density1.624 g/cm³
Boiling Point381.8°C at 760 mmHg
Flash Point184.7°C
Vapour Pressure0 mmHg at 25°C
LogP (Partition Coefficient)3.01 (estimated)

The high boiling point and low vapour pressure indicate strong intermolecular interactions, likely due to dipole-dipole forces from the polar trifluoroacetyl group and halogen atoms . The LogP value of 3.01 suggests moderate lipophilicity, balancing solubility in organic solvents and limited aqueous miscibility .

Synthesis Methods and Reaction Mechanisms

Established Synthetic Routes

While no literature directly details the synthesis of 2'-bromo-5'-chloro-2,2,2-trifluoroacetophenone, analogous trifluoroacetophenones are typically synthesized via Friedel-Crafts acylation or halogenation of pre-functionalized aromatic rings . A plausible route involves:

  • Bromination and Chlorination: Sequential electrophilic substitution on acetophenone derivatives.

  • Trifluoroacetylation: Reaction with trifluoroacetic anhydride (TFAA) in the presence of Lewis acids like AlCl₃ .

A patent describing the synthesis of 3',5'-dichloro-2,2,2-trifluoroacetophenone derivatives (CN113024390B) highlights the use of magnesium-activated coupling reactions under anhydrous conditions . For example, 3,5-dichloro-4-aminobromobenzene reacts with trifluoroacetyl dimethylamine in tetrahydrofuran (THF) at 20°C, yielding 3',5'-dichloro-4'-amino-2,2,2-trifluoroacetophenone with 85% purity . Adapting this method, bromine could be introduced via halogen exchange or directed ortho-metalation strategies.

Challenges in Synthesis

  • Regioselectivity: Ensuring precise positioning of bromine and chlorine substituents requires careful control of reaction conditions.

  • Sensitivity to Moisture: Lithium reagents (e.g., n-BuLi) used in halogen-metal exchanges demand anhydrous environments.

  • Purification: Separation from byproducts like dihalogenated isomers necessitates advanced chromatographic techniques .

Comparative Analysis with Related Halo-Trifluoroacetophenones

Structural Analogues

Comparative data for similar compounds reveal trends in reactivity and stability:

Table 2: Comparison with Analogous Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Boiling Point (°C)LogP
2'-Amino-5'-chloro-2,2,2-trifluoroacetophenoneC₈H₈Cl₂F₃NO₂278.06381.83.01
1-[3-Chloro-5-trifluoromethylphenyl]-2,2,2-trifluoroethanoneC₉H₃ClF₆O276.56N/A3.12
3',5'-Dichloro-2,2,2-trifluoroacetophenoneC₈H₃Cl₂F₃O247.01375.22.98

Key observations:

  • Electron-Withdrawing Effects: The trifluoroacetyl group reduces electron density on the aromatic ring, directing electrophilic substitutions to meta and para positions .

  • Halogen Influence: Bromine’s larger atomic radius compared to chlorine increases steric hindrance, potentially slowing reaction kinetics.

Future Research Directions and Challenges

Priority Areas

  • Synthetic Optimization: Developing one-pot methodologies to improve yield and reduce purification steps .

  • Biological Screening: Evaluating antimicrobial and anticancer activity in vitro.

  • Crystallographic Studies: Resolving 3D structure to inform computational modeling.

Technical Hurdles

  • Scale-Up: Current methods (e.g., cryogenic conditions) are energy-intensive and impractical for industrial production .

  • Environmental Impact: Assessing persistence and toxicity of halogenated byproducts.

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